molecular formula C32H27ClN2O2 B11027316 (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11027316
M. Wt: 507.0 g/mol
InChI Key: OCQZLSNNCZTIIB-UHFFFAOYSA-N
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Description

The compound (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloquinoline core, substituted with chlorophenyl, phenoxyphenyl, and trimethyl groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Phenoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction where the phenoxy group is introduced using a suitable phenol derivative.

    Final Modifications: The trimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the imino group to an amine.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule, while nucleophilic substitution can replace existing groups with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways can include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor functions, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

(1E)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can be compared with other pyrroloquinoline derivatives:

    (1E)-6-(4-bromophenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine.

    (1E)-6-(4-methylphenyl)-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Contains a methyl group instead of chlorine.

These comparisons highlight the unique properties of the compound, such as its specific substituents that can influence its reactivity and biological activity.

Properties

Molecular Formula

C32H27ClN2O2

Molecular Weight

507.0 g/mol

IUPAC Name

9-(4-chlorophenyl)-9,11,11-trimethyl-3-(4-phenoxyphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C32H27ClN2O2/c1-31(2)20-32(3,21-12-14-22(33)15-13-21)27-11-7-10-26-28(30(36)35(31)29(26)27)34-23-16-18-25(19-17-23)37-24-8-5-4-6-9-24/h4-19H,20H2,1-3H3

InChI Key

OCQZLSNNCZTIIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=O)C3=NC4=CC=C(C=C4)OC5=CC=CC=C5)(C)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

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